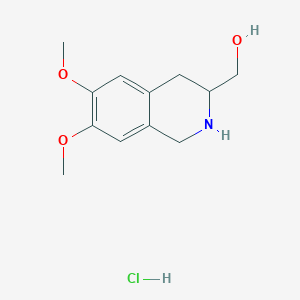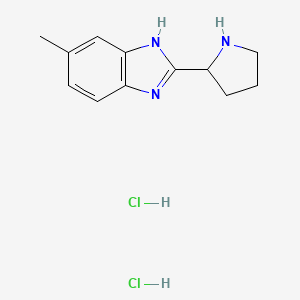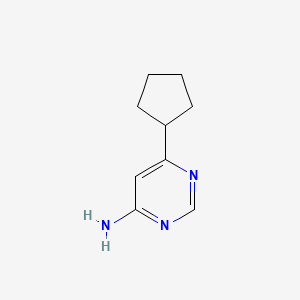
Mn(III) 中间体-四(N-甲基-4-吡啶基)卟啉五氯化物
描述
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is a synthetic metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides. It is known for its stability and solubility in water . The compound is utilized in various fields, including organic synthesis, photochemistry, and as a catalyst in different reactions .
科学研究应用
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride has a wide range of scientific research applications:
生化分析
Biochemical Properties
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride plays a crucial role in biochemical reactions, primarily functioning as an electron donor. This property enables it to act as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry . The compound interacts with various enzymes and proteins, facilitating catalytic, oxidizing, and photoreactive roles. For instance, it has been shown to efficiently catalyze olefin oxidation with high selectivity in a solid–liquid biphasic reaction system .
Cellular Effects
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to transfer electrons to other molecules impacts cellular redox states, which in turn affects cell function . Additionally, its role as a photoreactive substance allows it to interact with cellular components under light exposure, potentially influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects through binding interactions with biomolecules. It functions as an electron donor, transferring electrons to other molecules and enabling catalytic, oxidizing, and photoreactive roles . This electron transfer capability is central to its mechanism of action, facilitating enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins are critical for its catalytic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride change over time. The compound has demonstrated great stability, recyclability, and leaching resistance, maintaining its catalytic activity over multiple cycles . Studies have shown that the quality of the catalyst remains consistent for up to eight cycles, indicating its durability and long-term effectiveness
Metabolic Pathways
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its catalytic and oxidizing roles The compound’s electron transfer capability plays a significant role in metabolic flux and metabolite levels, impacting cellular redox states and overall metabolism
Transport and Distribution
Within cells and tissues, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic, oxidizing, and photoreactive roles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride involves the reaction of manganese salts with meso-Tetra (N-methyl-4-pyridyl) porphine under controlled conditions. Free-radical polymerization at ambient temperature is often employed to construct this catalytic system . The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and the addition of chloride ions to stabilize the manganese complex.
Industrial Production Methods
Industrial production methods for Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as dynamic light scattering and atomic absorption spectroscopy are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It functions as an electron donor, transferring electrons to other molecules, which enables its catalytic, oxidizing, and photoreactive roles .
Common Reagents and Conditions
Common reagents used in reactions with Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride include hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (TBHP) as oxidants . These reactions are often carried out in biphasic environments to facilitate the separation and reuse of the catalyst.
Major Products Formed
The major products formed from reactions involving Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride include epoxides from the oxidation of olefins and other oxidized organic compounds .
作用机制
The mechanism by which Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects involves its role as an electron donor. It transfers electrons to other molecules, enabling catalytic, oxidizing, and photoreactive roles . The compound’s molecular targets include various organic substrates, and its pathways involve the formation of reactive oxygen species and other intermediates during oxidation reactions .
相似化合物的比较
Similar Compounds
Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride: Similar in structure but contains cobalt instead of manganese.
Fe(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride: Contains iron and is used as a peroxynitrite decomposition catalyst.
Uniqueness
Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is unique due to its high stability, solubility in water, and its ability to function effectively as a catalyst in a variety of chemical reactions. Its versatility in different fields of research and industry makes it a valuable compound .
属性
IUPAC Name |
manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZTXYKLXZFSZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl5MnN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125565-45-9 | |
| Record name | Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


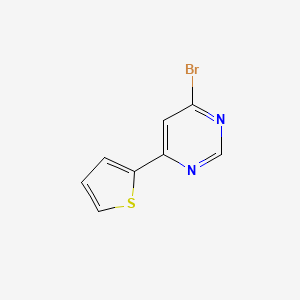
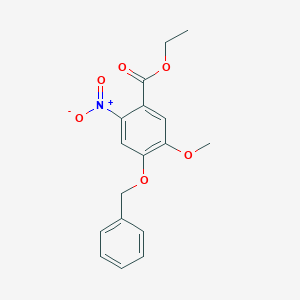
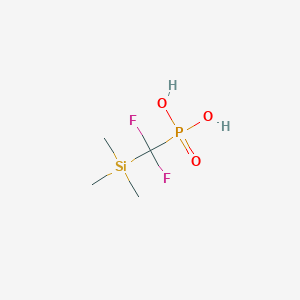
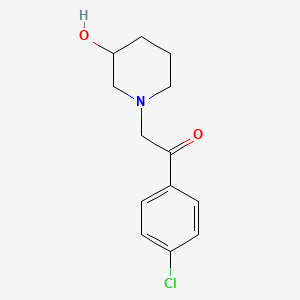
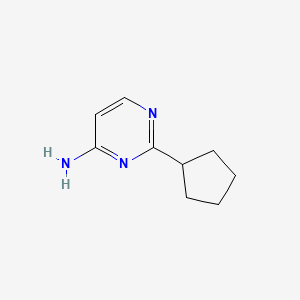
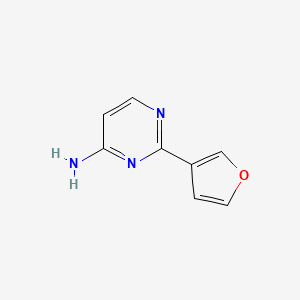
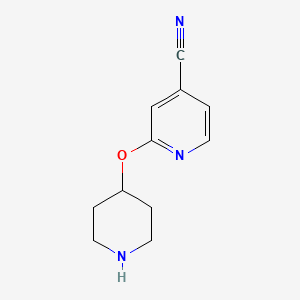
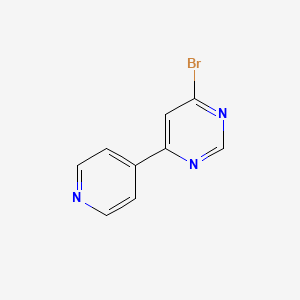
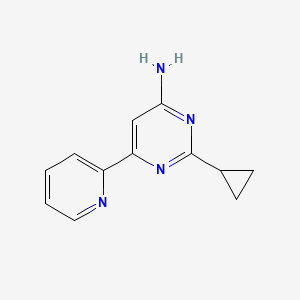
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)
